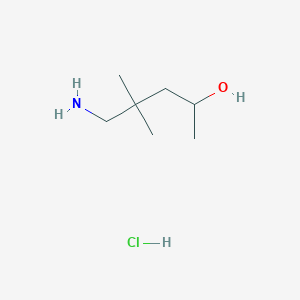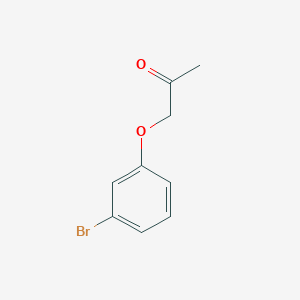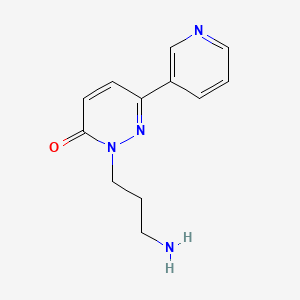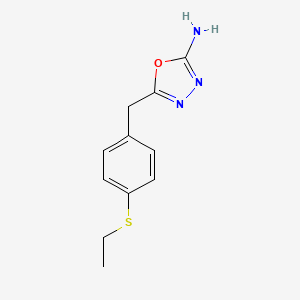
5-Amino-4,4-dimethylpentan-2-ol hydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Photochemical Dimerization of Aminopyridines and Pyridones :
- Research by Taylor and Kan (1963) in the "Journal of the American Chemical Society" discusses the formation of dimers through ultraviolet irradiation of various aminopyridines in hydrochloric acid solutions. This study can provide insights into the photochemical properties and potential applications of similar compounds in chemical synthesis and photochemical reactions (Taylor & Kan, 1963).
In Vivo Metabolism of Psychoactive Phenethylamine :
- Kanamori et al. (2002) explored the metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats, leading to various metabolites. This research, published in "Journal of Analytical Toxicology," is significant for understanding the metabolic pathways of related compounds, which can be relevant in pharmacological and toxicological studies (Kanamori et al., 2002).
Mechanistic Studies on Lysine-Induced N-Formylation :
- Eilstein et al. (2007), in "Chemical Research in Toxicology," examined the reactivity of p-benzoquinonediimines with lysine, a study that can provide a better understanding of the chemical behavior of similar compounds in the context of allergic contact dermatitis (Eilstein et al., 2007).
Reversible Blocking of Amino Groups with Citraconic Anhydride :
- Research by Dixon and Perham (1968) in "The Biochemical Journal" discusses the reversible blocking of amino groups in molecules, a process that could be relevant to the modification and functionalization of similar amino-containing compounds (Dixon & Perham, 1968).
Synthesis and Properties of Tetrahydropteridine Derivatives :
- Whiteley, Drais, and Huennekens (1969) in "Archives of Biochemistry and Biophysics" reported the synthesis of a tetrahydropteridine derivative, offering insights into the synthesis pathways that might be applicable to 5-Amino-4,4-dimethylpentan-2-ol hydrochloride (Whiteley et al., 1969).
Safety And Hazards
Propriétés
IUPAC Name |
5-amino-4,4-dimethylpentan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO.ClH/c1-6(9)4-7(2,3)5-8;/h6,9H,4-5,8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXGBGDVGWPBFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-4,4-dimethylpentan-2-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-Bromo-2-fluorophenyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B1524455.png)

![[5-Bromo-2-(morpholin-4-yl)pyridin-3-yl]methanol](/img/structure/B1524458.png)

![[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol](/img/structure/B1524460.png)


![3-[(2-chloroacetamido)methyl]-N-cyclopropylbenzamide](/img/structure/B1524466.png)


![1,3-bis[1-(2-methylpropyl)-1H-pyrazol-5-yl]urea](/img/structure/B1524472.png)

